5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-5-3-4-6-12(10)16-20-21-17(24-16)19-15(22)13-9-11(18)7-8-14(13)23-2/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDXHWBUGWPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used in the treatment of type 2 diabetes. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels.
Mode of Action
This action leads to the depolarization of the beta cells in the pancreas, triggering the release of insulin.
Biochemical Pathways
The compound, being an intermediate in the synthesis of glyburide, is likely involved in the biochemical pathways related to insulin release and glucose regulation. Glyburide acts on the ATP-sensitive potassium channels in the pancreatic beta cells, leading to their closure. This results in cell depolarization and subsequent insulin release, which plays a crucial role in the regulation of blood glucose levels.
Pharmacokinetics
Glyburide is known to be well absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver. The bioavailability of the compound could be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Biological Activity
5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will discuss the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold demonstrate significant antimicrobial properties. In particular, derivatives have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, studies show that similar thiadiazole derivatives exhibit moderate to significant antibacterial activity at concentrations ranging from 0.25 to 6.25 μg/ml .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicate that these compounds can induce apoptosis and inhibit cell proliferation effectively. One study reported that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors for various enzymes involved in cancer progression and inflammation. For instance, inhibition of lipoxygenase enzymes has been linked to reduced tumor growth in preclinical models .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases .
4. Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Bromo vs. Chloro Substitution : Bromo-substituted analogs (e.g., compound in ) exhibit enhanced antitumor potency compared to chloro derivatives, likely due to increased electronegativity and van der Waals interactions .
- Methoxy Position : The 2-methoxy group in the target compound improves solubility compared to analogs with para-substituted halogens (e.g., 4f in ), which may enhance bioavailability.
- Thiadiazole Substituents : A 2-methylphenyl group (target compound) confers moderate steric bulk, whereas dichlorophenyl () or pyridinyl () substituents alter electronic properties and target selectivity.
Antitumor Activity
- The bromo-substituted analog in demonstrated 100% protection against mortality in tumor models at 60 mg/kg, outperforming chloro derivatives. This aligns with trends where heavier halogens (Br > Cl) enhance cytotoxicity .
- Compounds with electron-withdrawing groups (e.g., CF₃ in ) may exhibit different mechanisms, such as allosteric enzyme inhibition (e.g., glutaminase), but data for the target compound remain unexplored .
Antioxidant Activity
Antiviral Activity
- Thiadiazole derivatives with thiourea moieties (e.g., compound 45 in ) inhibit influenza A (EC₅₀ = 31.4 µM).
Spectral and Structural Insights
- NMR/IR Data : The target compound’s methoxy group would show distinct ¹H NMR signals (~δ 3.8–4.0 ppm) and IR C-O stretches (~1250 cm⁻¹), differentiating it from fluoro or chloro analogs .
- Crystal Structure : A related methoxy-thiadiazole compound () revealed planar thiadiazole and benzamide rings, stabilized by intramolecular H-bonds. This conformation likely enhances target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
